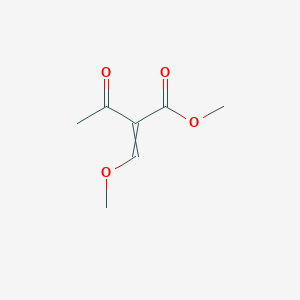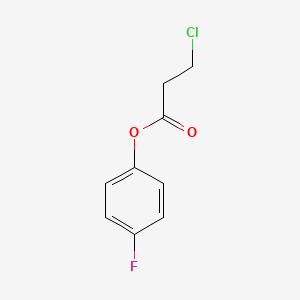
Methyl 2-(Methoxymethylene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(Methoxymethylene)-3-oxobutanoate is an organic compound that belongs to the class of esters. It is a derivative of acetoacetic acid, where the hydrogen atom of the methylene group is replaced by a methoxy group. This compound is known for its versatility in organic synthesis and is used as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(Methoxymethylene)-3-oxobutanoate can be synthesized through the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali catalyst. The reaction is typically carried out under heating conditions to facilitate the formation of the desired product . The process involves a one-step reaction, making it cost-effective and suitable for industrial production. The purity of the product obtained is generally high, with yields exceeding 70%.
Industrial Production Methods
On an industrial scale, the continuous preparation of methyl alpha-methoxymethyleneacetoacetate can be achieved using a dynamic tubular reactor. This method reduces the reaction residence time and increases the reaction efficiency, ensuring a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(Methoxymethylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Methyl 2-(Methoxymethylene)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of fine chemicals, flavors, and fragrances
Mécanisme D'action
The mechanism of action of methyl alpha-methoxymethyleneacetoacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, exerting their effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetoacetate: A closely related compound with similar chemical properties but without the methoxy group.
Ethyl acetoacetate: Another ester derivative of acetoacetic acid, commonly used in organic synthesis.
Acetylacetone: A diketone with similar reactivity but different structural features.
Uniqueness
Methyl 2-(Methoxymethylene)-3-oxobutanoate is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals that cannot be easily obtained using other related compounds .
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
methyl 2-(methoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C7H10O4/c1-5(8)6(4-10-2)7(9)11-3/h4H,1-3H3 |
Clé InChI |
RDEHDFHNQPTQFC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4,4,4-Trifluorobutyl)carbamoyl]nicotinic acid](/img/structure/B8537417.png)

![6'-(3-Fluoropropoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8537432.png)

![tert-butyl 4-[(3,5-dichlorophenyl)methoxycarbonylamino]piperidine-1-carboxylate](/img/structure/B8537447.png)
![2-(5-oxopyrazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B8537452.png)
![2,2,6,6-Tetramethyl-1-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B8537457.png)
![3-Benzyl7-(tert-butyl)3,7-diazabicyclo[4.1.0]heptane-3,7-dicarboxylate](/img/structure/B8537460.png)






